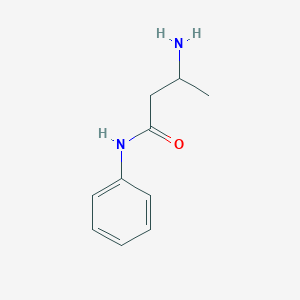

3-amino-N-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

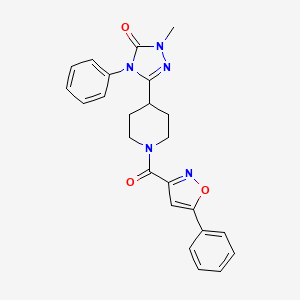

3-amino-N-phenylbutanamide is a chemical compound with the CAS Number: 111961-65-0 . It has a molecular weight of 178.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI Code is 1S/C10H14N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 178.23 .科学的研究の応用

Pharmacological Activities

Research on optical isomers of phenibut has shown differences in pharmacological effects, with R-phenibut being more potent than its racemic form in locomotor, antidepressant, and pain tests. This activity correlates with the binding affinity of phenibut enantiomers to the GABAB receptor, indicating a significant pharmacological aspect of racemic phenibut due to R-phenibut (Dambrova et al., 2008).

Chemical Analysis and Detection

Liquid chromatography-tandem mass spectrometry has been developed for the quantitative analysis of phenibut in biological matrices, demonstrating a selective and sensitive method for phenibut concentration analysis in rat brain tissue extracts (Grinberga et al., 2008).

Metabolite Production and Kinetics

Studies on the gram-positive bacterium Staphylococcus xylosus have identified metabolites derived from branched-chain amino acid catabolism, providing insights into the metabolic footprint of organisms and potentially influencing the understanding of metabolic reactions involving similar compounds (Beck et al., 2002).

Nutritional Management and Amino Acid Supplementation

The role of sodium phenylbutyrate in the treatment of urea cycle disorders has been investigated, indicating an impact on the metabolism of branched-chain amino acids. This highlights the potential for amino acid supplementation to better manage protein restriction in patients undergoing alternative pathway therapy (Scaglia, 2010).

Catalytic Reactions in Chemical Synthesis

Research on 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, has revealed their utility as efficient, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions, showcasing their importance in facilitating high-turnover chemical syntheses (Cui et al., 2007).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

3-amino-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZMNRPDRVJKBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

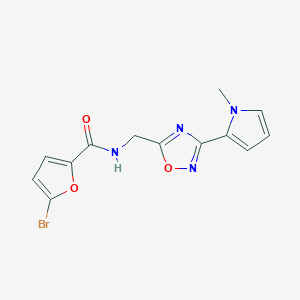

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2673516.png)

![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)

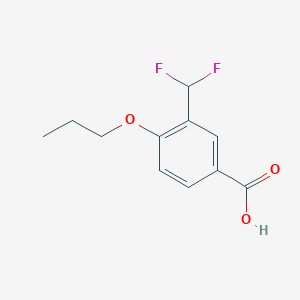

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2673526.png)

![3-hexyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673529.png)

![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)

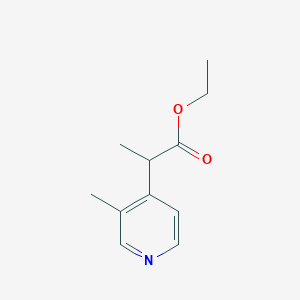

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)